molecular formula C19H16Cl2N4O2 B4373999 1-[3-(2-CHLOROANILINO)-3-OXOPROPYL]-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[3-(2-CHLOROANILINO)-3-OXOPROPYL]-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4373999
M. Wt: 403.3 g/mol
InChI Key: FEMUXXVCHLZXKA-UHFFFAOYSA-N
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Description

1-[3-(2-CHLOROANILINO)-3-OXOPROPYL]-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with chlorophenyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-CHLOROANILINO)-3-OXOPROPYL]-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps One common method starts with the preparation of 2-chlorophenylhydrazine, which is then reacted with ethyl acetoacetate to form the pyrazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-CHLOROANILINO)-3-OXOPROPYL]-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[3-(2-CHLOROANILINO)-3-OXOPROPYL]-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-[3-(2-CHLOROANILINO)-3-OXOPROPYL]-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can alter cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)maleimide
  • 2-chlorophenol
  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

Uniqueness

1-[3-(2-CHLOROANILINO)-3-OXOPROPYL]-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[3-(2-chloroanilino)-3-oxopropyl]-N-(2-chlorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O2/c20-13-5-1-3-7-15(13)22-18(26)10-12-25-11-9-17(24-25)19(27)23-16-8-4-2-6-14(16)21/h1-9,11H,10,12H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMUXXVCHLZXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCN2C=CC(=N2)C(=O)NC3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(2-CHLOROANILINO)-3-OXOPROPYL]-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
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1-[3-(2-CHLOROANILINO)-3-OXOPROPYL]-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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